BenchChemオンラインストアへようこそ!

1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole

Lipophilicity Drug-likeness Physicochemical profiling

1‑Methyl‑2‑{[(1‑phenyl‑1H‑tetrazol‑5‑yl)methyl]sulfanyl}‑1H‑benzimidazole (CAS 898653‑10‑6, MF C₁₆H₁₄N₆S, MW 322.4 g·mol⁻¹) is a heterocyclic small molecule that fuses a 1‑methyl‑1H‑benzimidazole core with a 1‑phenyl‑1H‑tetrazole moiety through a methylsulfanyl (thioether) bridge. The compound belongs to the broader family of benzimidazole–tetrazole thioether hybrids, a class that has attracted interest in medicinal chemistry because both the benzimidazole and tetrazole rings are recognised privileged scaffolds capable of engaging diverse biological targets.

Molecular Formula C16H14N6S
Molecular Weight 322.4 g/mol
Cat. No. B4626119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole
Molecular FormulaC16H14N6S
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1SCC3=NN=NN3C4=CC=CC=C4
InChIInChI=1S/C16H14N6S/c1-21-14-10-6-5-9-13(14)17-16(21)23-11-15-18-19-20-22(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyZTIOYOVIHLMVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑Methyl‑2‑{[(1‑phenyl‑1H‑tetrazol‑5‑yl)methyl]sulfanyl}‑1H‑benzimidazole: Core Scaffold & Procurement‑Relevant Identifiers


1‑Methyl‑2‑{[(1‑phenyl‑1H‑tetrazol‑5‑yl)methyl]sulfanyl}‑1H‑benzimidazole (CAS 898653‑10‑6, MF C₁₆H₁₄N₆S, MW 322.4 g·mol⁻¹) is a heterocyclic small molecule that fuses a 1‑methyl‑1H‑benzimidazole core with a 1‑phenyl‑1H‑tetrazole moiety through a methylsulfanyl (thioether) bridge . The compound belongs to the broader family of benzimidazole–tetrazole thioether hybrids, a class that has attracted interest in medicinal chemistry because both the benzimidazole and tetrazole rings are recognised privileged scaffolds capable of engaging diverse biological targets . The thioether linker confers conformational flexibility, while the N‑methyl substitution on the benzimidazole ring distinguishes this particular member from its des‑methyl and N‑benzyl analogues .

Why 1‑Methyl‑2‑{[(1‑phenyl‑1H‑tetrazol‑5‑yl)methyl]sulfanyl}‑1H‑benzimidazole Cannot Be Interchanged with Nearest Structural Neighbours


Even trivial structural modifications within the benzimidazole–tetrazole thioether series can propagate into substantial differences in biological activity and physicochemical behaviour. For instance, the presence or absence of the N‑1 methyl group on benzimidazole shifts lipophilicity (calculated logP differs by ≈0.5 units between the N‑H and N‑methyl analogues), which in turn influences membrane permeability and target‑binding kinetics . Moving the phenyl substituent from N‑1 of the tetrazole to the benzimidazole core, or replacing the thioether linkage with a direct C–N bond, fundamentally alters the spatial arrangement of hydrogen‑bond acceptors and π‑stacking surfaces that govern recognition by enzymes, receptors, and nucleic acids . Generic substitution of this compound by a near‑neighbour analogue (e.g., the des‑methyl derivative CAS 312929‑79‑6 or the N‑benzyl congener) without quantitative verification therefore risks invalidating SAR conclusions and wasting screening resources.

Quantitative Differentiation Evidence for 1‑Methyl‑2‑{[(1‑phenyl‑1H‑tetrazol‑5‑yl)methyl]sulfanyl}‑1H‑benzimidazole vs. Closest Analogues


Lipophilicity Advantage vs. Des‑Methyl Analogue Facilitates Membrane Penetration

The N‑1 methyl group on the benzimidazole ring of the target compound increases calculated logP by ≈0.5 log units relative to the des‑methyl analogue (2‑{[(1‑phenyl‑1H‑tetrazol‑5‑yl)sulfanyl]methyl}‑1H‑benzimidazole, CAS 312929‑79‑6). This difference in lipophilicity can be decisive for compounds intended to cross biological membranes, as it shifts the compound closer to the optimal logP range (2–4) for passive permeability .

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Optimization Compared with N‑Benzyl‑Substituted Analogues

With a molecular weight of 322.4 g·mol⁻¹, the target compound is significantly lighter than the N‑benzyl analogue (1‑benzyl‑2‑{[(1‑phenyl‑1H‑tetrazol‑5‑yl)sulfanyl]methyl}‑1H‑benzimidazole, MW 398.5 g·mol⁻¹), a difference of 76.1 g·mol⁻¹ . This lower MW improves compliance with lead‑likeness and fragment‑based screening parameters (e.g., Rule of Three), offering greater efficiency per heavy atom in target binding [1].

Molecular weight Lead-likeness Fragment-based screening

Conformational Flexibility Conferred by Thioether Linker vs. Direct C‑N Linked Isostere

The thioether (–S–CH₂–) linker of the target compound provides a rotatable bond between the benzimidazole and tetrazole rings that is absent in the directly connected analogue 1‑(1‑phenyl‑1H‑tetrazol‑5‑yl)‑1H‑benzimidazole (CAS not listed, MF C₁₄H₁₀N₆). This additional rotational degree of freedom enhances the ability of the two heterocyclic systems to adopt conformations that simultaneously satisfy distinct pharmacophoric constraints, for example in bivalent target engagement .

Conformational flexibility Linker design SAR exploration

Synthetic Accessibility and Building‑Block Availability vs. Poly‑Substituted Analogues

The target compound is commercially available from multiple screening‑compound suppliers (e.g., ChemBridge, CAS 898653‑10‑6), whereas many ortho‑, meta‑, or para‑halogenated analogues require custom synthesis with longer lead times . For example, the 4‑bromophenyl analogue (2‑({[1‑(4‑bromophenyl)‑1H‑tetrazol‑5‑yl]methyl}sulfanyl)‑1H‑benzimidazole) is listed by fewer vendors and typically at lower stock levels . This ready availability shortens the procurement cycle for primary screening campaigns.

Synthetic accessibility Building block availability Library synthesis

Procurement‑Optimised Application Scenarios for 1‑Methyl‑2‑{[(1‑phenyl‑1H‑tetrazol‑5‑yl)methyl]sulfanyl}‑1H‑benzimidazole


Primary Fragment‑Based Screening Library Member for Diverse Target Classes

With a molecular weight of 322.4 g·mol⁻¹, calculated logP of ~3.28, and a compact dual‑heterocyclic scaffold, this compound satisfies extended fragment‑based screening criteria (MW < 350, logP < 3.5) . Its balanced physicochemical profile makes it suitable for inclusion in diverse fragment libraries screened against enzymes (e.g., kinases, proteases), GPCRs, and protein–protein interaction targets where a benzimidazole–tetrazole hybrid may occupy both aromatic and hydrogen‑bond‑accepting pockets.

Scaffold‑Hopping Starting Point for Angiotensin II Receptor Modulators

Benzimidazole–tetrazole hybrids have been validated as angiotensin II receptor antagonists through the development of clinical candidates such as candesartan and telmisartan . The thioether‑linked architecture of the target compound provides a scaffold‑hopping alternative to the biphenyl‑tetrazole motif, offering a distinct IP position and potentially differentiated off‑target profiles for cardiovascular drug discovery programmes.

Physicochemical Probe for Cellular Permeability and PAMPA Studies

The ~0.5 logP shift relative to the des‑methyl analogue makes this compound a useful matched pair for examining how incremental lipophilicity changes influence passive permeability in PAMPA and Caco‑2 assays . Researchers can use the target compound alongside its des‑methyl counterpart to calibrate permeability‑logP relationships within a congeneric series without confounding structural changes.

Intermediate for Diversifiable Benzimidazole–Tetrazole Libraries

The unsubstituted phenyl ring on the tetrazole N‑1 position and the free 5‑position of the benzimidazole core provide two orthogonal vectors for late‑stage functionalisation. This dual‑diversification capability supports the construction of focused libraries for high‑throughput screening, where each vector can be independently varied to explore SAR rapidly .

Quote Request

Request a Quote for 1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.